Nolatrexed-d4 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

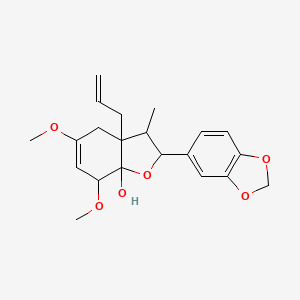

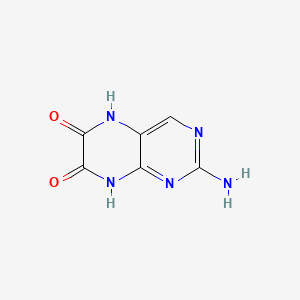

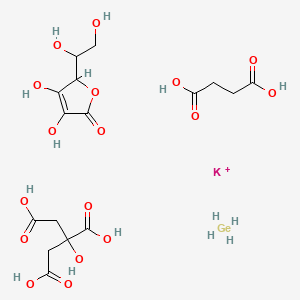

Nolatrexed-d4 Dihydrochloride is an antifolate labeled thymidylate synthase inhibitor . It is a biochemical used for proteomics research . It belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Nolatrexed dihydrochloride (Thymitaq TM, AG337) was synthesized from a computer-assisted protein structure-based design of inhibitors using high-resolution, X-ray crystallography and molecular mechanics to analyze E. Coli TS structure .Molecular Structure Analysis

The molecular formula of Nolatrexed-d4 Dihydrochloride is C14H8D4N4OS•2HCl . The molecular weight is 361.28 .Chemical Reactions Analysis

Nolatrexed was administered every 3 weeks as a 24-h continuous intravenous infusion of 725 mg/m^2/day for 5 days . The overall median plasma concentration (Cmax) was 14.20 μg/mL (range 1.41 to 119 μg /mL) with no accumulation observed between cycles 1–6 .Physical And Chemical Properties Analysis

The molecular formula of Nolatrexed-d4 Dihydrochloride is C14H8D4N4OS•2HCl . The molecular weight is 361.28 .Mechanism of Action

Nolatrexed is a thymidylate synthase inhibitor . Thymidylate synthase is the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Since thymidine is used exclusively for the synthesis of DNA, thymidylate synthase remains an important target for anticancer drug therapy .

Safety and Hazards

Nolatrexed-d4 Dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity - Oral Category 4 . It is advised to wear protective gloves/protective clothing/eye protection/face protection/hearing protection . In case of accidental inhalation of vapors, it is advised to move to fresh air .

Future Directions

properties

CAS RN |

1246815-52-0 |

|---|---|

Product Name |

Nolatrexed-d4 Dihydrochloride |

Molecular Formula |

C14H12N4OS |

Molecular Weight |

288.361 |

IUPAC Name |

2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-1H-quinazolin-4-one |

InChI |

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |

InChI Key |

XHWRWCSCBDLOLM-UGWFXTGHSA-N |

SMILES |

CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |

synonyms |

2-Amino-6-methyl-5-(4-pyridinylthio-d4)-4(1H)-quinazolinone Hydrochloride; AG 337-d4; Thymitaq-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)